molecular formula C21H22BrNO3 B11407863 5-bromo-7-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione

5-bromo-7-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione

Cat. No.: B11407863
M. Wt: 416.3 g/mol
InChI Key: WCWWALOATZTWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-7-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound is notable for its complex structure, which includes a bromine atom, a methyl group, and a benzyl group substituted with a 3-methylbutoxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 4-(3-methylbutoxy)benzyl chloride.

    Bromination: The bromination of 5-bromoindole is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Alkylation: The alkylation step involves the reaction of the brominated indole with 4-(3-methylbutoxy)benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Cyclization: The final cyclization step to form the indole-2,3-dione structure is achieved using an oxidizing agent like potassium permanganate (KMnO4) under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the indole-2,3-dione structure, potentially converting them to hydroxyl groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of indole-2,3-diol derivatives.

    Substitution: Formation of compounds where the bromine atom is replaced by other functional groups such as methoxy or ethoxy groups.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-7-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Indoles are known to interact with various biological targets, making them valuable in drug discovery and development.

Medicine

Medically, indole derivatives have shown potential in treating various diseases, including cancer, due to their ability to modulate biological pathways. This compound could be investigated for its therapeutic potential in similar contexts.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The indole ring can engage in π-π stacking interactions, while the bromine and methylbutoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole-2,3-dione: Lacks the methyl and benzyl substitutions, making it less complex.

    7-methyl-1H-indole-2,3-dione: Lacks the bromine and benzyl substitutions.

    1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione: Lacks the bromine and methyl substitutions.

Uniqueness

5-bromo-7-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione is unique due to its combination of bromine, methyl, and benzyl substitutions, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler indole derivatives.

Properties

Molecular Formula

C21H22BrNO3

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-7-methyl-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione

InChI

InChI=1S/C21H22BrNO3/c1-13(2)8-9-26-17-6-4-15(5-7-17)12-23-19-14(3)10-16(22)11-18(19)20(24)21(23)25/h4-7,10-11,13H,8-9,12H2,1-3H3

InChI Key

WCWWALOATZTWBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC=C(C=C3)OCCC(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.